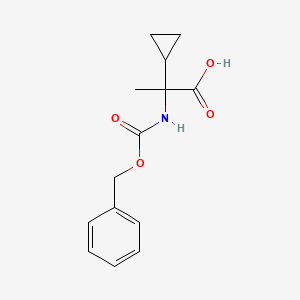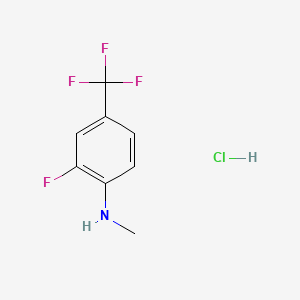
2-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is a fluorinated aromatic amine. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties. It is commonly used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride typically involves the nucleophilic aromatic substitution of a fluorinated aniline derivative. One common method is the reaction of 2-fluoro-4-(trifluoromethyl)aniline with methylating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles, leading to the formation of diverse derivatives.
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Various substituted aniline derivatives.
Oxidation: Nitro or nitroso compounds.
Reduction: Amines and other reduced forms.
Aplicaciones Científicas De Investigación
2-Fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its binding affinity to target proteins and enzymes, leading to increased potency and selectivity . The pathways involved often include inhibition of enzymatic activity or modulation of receptor functions .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both fluorine and trifluoromethyl groups, which confer enhanced chemical stability and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries .
Propiedades
Fórmula molecular |
C8H8ClF4N |
|---|---|
Peso molecular |
229.60 g/mol |
Nombre IUPAC |
2-fluoro-N-methyl-4-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7F4N.ClH/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4,13H,1H3;1H |
Clave InChI |
WOCDDJHTBRSAFH-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1)C(F)(F)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


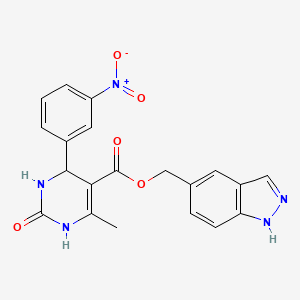
![3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid](/img/structure/B13478963.png)
amino}-2-(4,4-difluorocyclohexyl)acetic acid](/img/structure/B13478969.png)
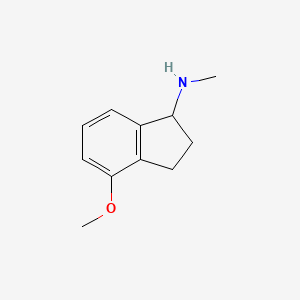
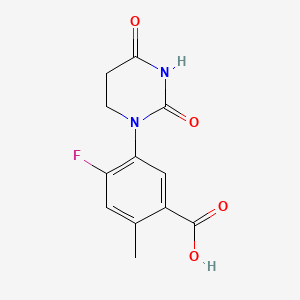
![Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B13478978.png)
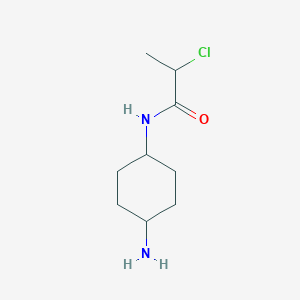
![Tert-butyl 4-chloro-5,7-dihydro-6H-pyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13478995.png)


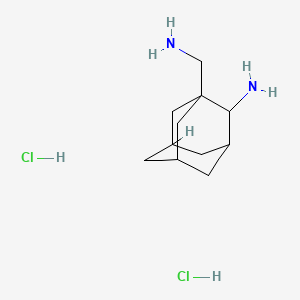
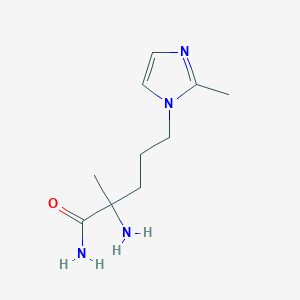
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid](/img/structure/B13479025.png)
